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molecular formula C6H8ClNO2S B8274124 Methyl 3-amino-2-thiophenecarboxylate hydrochloride

Methyl 3-amino-2-thiophenecarboxylate hydrochloride

Cat. No. B8274124
M. Wt: 193.65 g/mol
InChI Key: YFTGBEBPZFFJFE-UHFFFAOYSA-N
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Patent
US04352818

Procedure details

A mixture of 175 g (0.93 mol) of methyl 3-amino-2-thiophenecarboxylate hydrochloride, 1.8 l of n-butanol and 77 g of sodium hydroxide is heated to boiling under reflux for 30 minutes. After concentration of the suspension obtained, the resulting mixture of sodium salt of 3-amino-2-thiophenecarboxylic acid and sodium chloride is used directly for the next step. For this purpose, the mixture is treated with 800 ml of water, 280 ml of concentrated hydrochloric acid and 230 ml of tetrahydrofuran. At 15° to 25° phosgene is conducted through this mixture and subsequently air is conducted through the mixture for 15 minutes. The precipitated solid material is filtered off under suction, washed with water and dried. There is obtained 2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione of melting point 220°-221°.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
reactant
Reaction Step Four
Quantity
230 mL
Type
solvent
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([O:10][CH3:11])=[O:9].[OH-].[Na+].[Na].NC1C=CSC=1C(O)=[O:22].[Cl-].[Na+].Cl.C(Cl)(Cl)=O>O1CCCC1.O.C(O)CCC>[NH:2]1[C:3]2[CH:7]=[CH:6][S:5][C:4]=2[C:8](=[O:9])[O:10][C:11]1=[O:22] |f:0.1,2.3,6.7,^1:13|

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
Cl.NC1=C(SC=C1)C(=O)OC
Name
Quantity
77 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.8 L
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
280 mL
Type
reactant
Smiles
Cl
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After concentration of the suspension obtained
CUSTOM
Type
CUSTOM
Details
At 15° to 25°
FILTRATION
Type
FILTRATION
Details
The precipitated solid material is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C(OC(C2=C1C=CS2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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